Methylene simvastatin

描述

Methylene simvastatin is a derivative of simvastatin, a well-known lipid-lowering agent. Simvastatin is a semisynthetic inhibitor of 3-hydroxy-3-methylglutaryl coenzyme A reductase, which is extensively used to treat atherosclerotic cardiovascular disease . This compound retains the core structure of simvastatin but includes a methylene group, which may alter its pharmacological properties.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of methylene simvastatin typically involves the modification of simvastatinThis process often involves the use of reagents such as methylene iodide and a base like potassium carbonate under controlled conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions are optimized to maximize yield and minimize impurities .

化学反应分析

Types of Reactions: Methylene simvastatin undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Substitution reactions can occur with halogenating agents or nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like chlorine or bromine in the presence of a catalyst.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

科学研究应用

Methylene simvastatin has a wide range of scientific research applications:

Chemistry: Used as a model compound to study the effects of structural modifications on pharmacological activity.

Biology: Investigated for its potential effects on cellular processes and metabolic pathways.

Medicine: Explored for its potential therapeutic benefits in treating cardiovascular diseases and other conditions.

Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.

作用机制

Methylene simvastatin exerts its effects by inhibiting the enzyme 3-hydroxy-3-methylglutaryl coenzyme A reductase, similar to simvastatin. This inhibition prevents the conversion of 3-hydroxy-3-methylglutaryl coenzyme A to mevalonic acid, a key step in cholesterol biosynthesis. The compound also affects various molecular targets and pathways, including nitric oxide/cyclic guanosine monophosphate pathways, angiotensin II type 2 receptors, calcium channels, and potassium channels .

相似化合物的比较

Simvastatin: The parent compound, widely used for its lipid-lowering effects.

Atorvastatin: Another statin with a similar mechanism of action but different pharmacokinetic properties.

Rosuvastatin: Known for its high potency and long half-life.

Uniqueness: Methylene simvastatin is unique due to the presence of the methylene group, which may enhance its pharmacological properties or alter its metabolic profile compared to other statins. This structural modification can potentially lead to differences in efficacy, safety, and therapeutic applications .

生物活性

Methylene simvastatin, a derivative of the well-known statin simvastatin, has garnered attention for its potential biological activities beyond cholesterol-lowering effects. This article explores the compound's biological activity, including its mechanisms of action, effects on various cell types, and potential therapeutic applications.

Overview of this compound

This compound is structurally related to simvastatin, which is primarily used as an antihyperlipidemic agent. Recent studies indicate that this compound may exhibit unique biological activities, including antibacterial properties and effects on cellular metabolism and differentiation.

-

Inhibition of Macromolecular Synthesis :

- This compound has been shown to inhibit DNA, RNA, and protein synthesis in bacterial cells. Research indicates that it affects multiple macromolecular pathways, leading to a significant decrease in bacterial growth. For instance, in Staphylococcus aureus, this compound inhibited protein synthesis at concentrations below the minimum inhibitory concentration (MIC) .

- Endothelial Protection :

- Bone Metabolism Stimulation :

Antibacterial Activity

This compound exhibits broad-spectrum antibacterial activity against Gram-positive bacteria. In studies involving E. coli strains deficient in multidrug resistance mechanisms, this compound showed significant antibacterial effects when combined with other antibiotics like colistin .

Effects on Cell Proliferation and Differentiation

- Human PDL Cells :

Case Studies

- Zebrafish Model :

- Chicken Muscle Culture :

Data Table: Summary of Biological Activities

属性

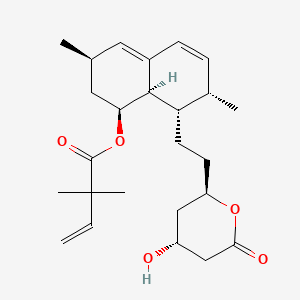

IUPAC Name |

[(1S,3R,7S,8S,8aR)-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] 2,2-dimethylbut-3-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H36O5/c1-6-25(4,5)24(28)30-21-12-15(2)11-17-8-7-16(3)20(23(17)21)10-9-19-13-18(26)14-22(27)29-19/h6-8,11,15-16,18-21,23,26H,1,9-10,12-14H2,2-5H3/t15-,16-,18+,19+,20-,21-,23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHAXMMMKRGSDIV-HGQWONQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(C2C(C(C=CC2=C1)C)CCC3CC(CC(=O)O3)O)OC(=O)C(C)(C)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@@H]([C@@H]2[C@H]([C@H](C=CC2=C1)C)CC[C@@H]3C[C@H](CC(=O)O3)O)OC(=O)C(C)(C)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H36O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1246815-38-2 | |

| Record name | Methylene simvastatin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1246815382 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | METHYLENE SIMVASTATIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0HRF0VUG7Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。